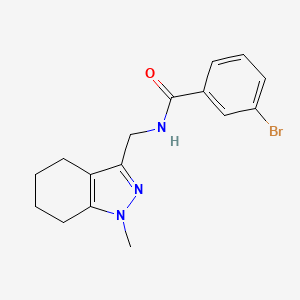

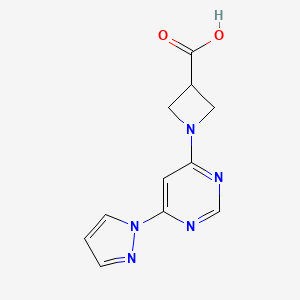

![molecular formula C23H24ClN3O3S B2537749 ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate CAS No. 1251709-26-8](/img/structure/B2537749.png)

ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate is a chemically synthesized molecule that appears to be related to a class of compounds known for their interaction with benzodiazepine receptors. These receptors are associated with various central nervous system effects. The compound's structure suggests it may have potential biological activity, possibly related to the central nervous system or cancer cell proliferation, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, reduction, and cyclization. For example, a similar compound was synthesized by condensing 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by reduction with H2/Pd/C to yield an amino ester, which upon heating in DMF with FeCl3 afforded the title compound . Another related compound was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a precursor, followed by reduction with hydrogen in the presence of Pd/C . These methods suggest that the synthesis of the compound would likely involve similar techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, the crystal structure of a related compound was determined, providing insights into the molecular conformation and geometry . These techniques would be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, the thioamide derivative underwent crystallization and was analyzed to reveal the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . This suggests that the compound may also exhibit specific conformational characteristics and reactivity based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using FT-IR, FT-Raman, and 1H NMR spectroscopy, as well as computational studies . These compounds' properties, such as solubility, melting point, and stability, can be inferred from these analyses. The compound would likely have similar properties that could be analyzed using these techniques.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate represents a class of compounds that are of significant interest in the field of medicinal chemistry due to their potential pharmacological activities. The synthesis of such compounds involves complex chemical reactions that yield various derivatives with potential biological activities. For instance, the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate can lead to the formation of diazepinone-benzimidazole derivatives, indicating a pathway for synthesizing complex molecules that may include the this compound structure (El-Ablack, 2011).

Pharmacological Properties

Compounds related to this compound have been explored for their pharmacological properties, particularly in the context of anxiety and related disorders. For example, the study of atropisomerism in 4-(2-thienyl)-4H-1, 2, 4-triazole derivatives, which are structurally related to 1, 4-diazepine antianxiety drugs, demonstrates the importance of stereochemical aspects in defining the pharmacological profile of such compounds (Marubayashi et al., 1992).

Antimicrobial and Antifungal Activities

The potential antimicrobial and antifungal activities of benzimidazole and diazepine derivatives have been a subject of research, indicating the broad spectrum of applications for these compounds. This compound may share similar properties due to its structural similarities with these compounds. For example, new quinazolines synthesized as potential antimicrobial agents indicate the continuous interest in diazepine derivatives for their bioactive properties (Desai et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3S/c1-2-30-23(29)14-18-13-22(27-20-6-4-3-5-19(20)26-18)31-15-21(28)25-12-11-16-7-9-17(24)10-8-16/h3-10,13,26H,2,11-12,14-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNTWTNJTQPWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

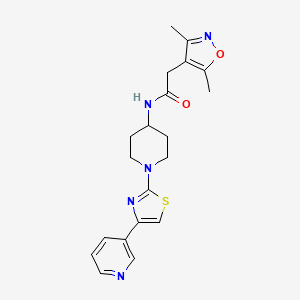

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)

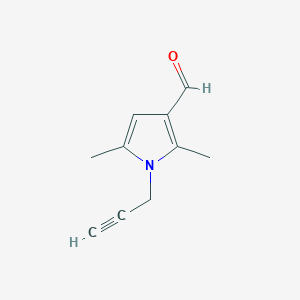

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)

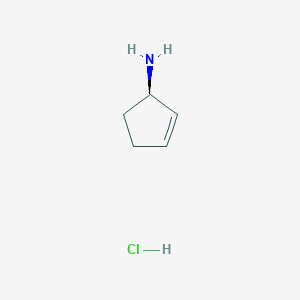

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)